2-n-Butyldecahydronaphthalene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butyldecahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-butylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . The reaction conditions usually involve hydrogen gas at pressures ranging from 50 to 100 atmospheres and temperatures between 150°C to 200°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The use of high-pressure hydrogenation reactors with efficient catalysts ensures the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-n-Butyldecahydronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-n-Butyldecahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-n-Butyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyldecalin, cis
- 2-Butyldecalin, trans
- 3-n-Butylbicyclo[4.4.0]decane
Uniqueness
2-n-Butyldecahydronaphthalene is unique due to its specific structural configuration and the presence of the butyl group at the second carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
6305-52-8 |
---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
2-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C14H26/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h12-14H,2-11H2,1H3 |
InChI Key |
VYMIQGUNEIJWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC2CCCCC2C1 |
Origin of Product |
United States |
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